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dione

Cat. No.: B105387 Get Quote

Abstract: 5-Methoxyisobenzofuran-1,3-dione (also known as 4-Methoxyphthalic anhydride) is

a vital building block in modern organic synthesis, serving as a key intermediate in the creation

of complex heterocyclic scaffolds and fine chemicals. Its precise molecular structure and purity

are paramount for the success of subsequent synthetic steps and the integrity of final products.

This guide provides a detailed framework of robust analytical methodologies for the

comprehensive characterization of this compound. We will delve into the core techniques of

Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-

Transform Infrared (FT-IR) Spectroscopy, and High-Performance Liquid Chromatography

(HPLC), offering not just step-by-step protocols but also the underlying scientific rationale to

empower researchers in their experimental design and data interpretation.

Integrated Analytical Workflow
A multi-technique approach is essential for the unambiguous characterization of a chemical

entity. Each analytical method provides a unique piece of the puzzle. NMR elucidates the

carbon-hydrogen framework, MS confirms the molecular weight and elemental composition,

FT-IR identifies key functional groups, and HPLC assesses purity. The following workflow

illustrates how these techniques are synergistically employed for a complete structural and

purity profile.
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Caption: Integrated workflow for the characterization of 5-Methoxyisobenzofuran-1,3-dione.

Physicochemical Properties
A foundational step in any analysis is to collate the known properties of the analyte. This

information is critical for selecting appropriate analytical conditions, such as solvent choice and

expected mass.
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Property Value Source

CAS Number 28281-76-7 [1]

Molecular Formula C₉H₆O₄ [2]

Molecular Weight 178.14 g/mol [1]

Monoisotopic Mass 178.02661 Da [2]

IUPAC Name
5-methoxy-2-benzofuran-1,3-

dione
[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Structural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an

organic molecule. ¹H NMR provides information on the number and connectivity of hydrogen

atoms, while ¹³C NMR maps the carbon skeleton.

Expertise & Experience: The 'Why'
The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice due

to its ability to dissolve a wide range of organic compounds and its relatively clean spectral

window. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, but its

residual water peak must be considered. Two-dimensional (2D) NMR experiments, such as

HSQC and HMBC, are not merely optional; they are essential for definitively assigning proton

signals to their corresponding carbons, providing an unassailable level of structural proof.[3]

Protocol: ¹H and ¹³C NMR Analysis
Sample Preparation:

Accurately weigh 5-10 mg of the 5-Methoxyisobenzofuran-1,3-dione sample.

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm

NMR tube.

Ensure the sample is fully dissolved; vortex gently if necessary.
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Instrument Setup & Acquisition:

Acquire spectra on a 400 MHz or higher field NMR spectrometer.[4]

For ¹H NMR: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.

For ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance

of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may

be necessary.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase and baseline correct the spectrum.

Calibrate the ¹H spectrum by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm)

as the reference. Calibrate the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).[4]

Integrate the peaks in the ¹H spectrum.

Trustworthiness: Expected Data & Interpretation
The data below is predicted based on the known structure and spectral data from closely

related isobenzofuran derivatives.[5]

¹H NMR (400

MHz, CDCl₃)
δ (ppm) Multiplicity Integration Assignment

Aromatic Protons ~7.90 d 1H
H adjacent to

C=O

~7.40 d 1H
H ortho to

Methoxy

~7.20 dd 1H
H meta to

Methoxy

Methoxy Protons ~3.95 s 3H -OCH₃
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¹³C NMR (100 MHz, CDCl₃) δ (ppm) Assignment

Carbonyl Carbons ~164, ~162 C=O (Anhydride)

Aromatic C-O ~166 C-OCH₃

Aromatic Quaternary ~135, ~125 C

Aromatic CH ~125, ~120, ~110 CH

Methoxy Carbon ~56 -OCH₃

Mass Spectrometry (MS): Molecular Formula
Confirmation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass

measurement of the parent ion, allowing for the confident determination of its elemental

composition.

Protocol: ESI-HRMS Analysis
Sample Preparation:

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or

methanol.

Further dilute this stock solution to a final concentration of 1-10 µg/mL.

Instrument Setup & Acquisition:

Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution

mass analyzer (e.g., TOF or Orbitrap).

Acquire data in positive ion mode. ESI is a soft ionization technique, which typically keeps

the parent molecule intact.[4]

Scan a mass range appropriate for the analyte (e.g., m/z 100-500).

Trustworthiness: Expected Data & Interpretation
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The theoretical monoisotopic mass of C₉H₆O₄ is 178.02661 Da. The experimentally observed

mass should be within a 5 ppm error margin.

Ion Adduct Theoretical m/z

[M+H]⁺ 179.03389

[M+Na]⁺ 201.01583

[M+K]⁺ 216.98977

Table data derived from predicted values.[2] A match between the experimental accurate mass

and the theoretical mass for C₉H₆O₄ provides definitive confirmation of the molecular formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy:
Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional

groups present in a molecule by measuring the absorption of infrared radiation.[6][7]

Protocol: ATR-FTIR Analysis
Sample Preparation:

Place a small amount (a few milligrams) of the solid sample directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory.

Apply pressure using the ATR anvil to ensure good contact between the sample and the

crystal.

Instrument Setup & Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400

cm⁻¹.

Trustworthiness: Expected Data & Interpretation
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The FT-IR spectrum provides a unique fingerprint for 5-Methoxyisobenzofuran-1,3-dione,

with key absorbances confirming its structure.

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3100-3000 C-H Stretch Aromatic

~2950-2850 C-H Stretch Methoxy (-OCH₃)

~1850 & ~1770
C=O Symmetric & Asymmetric

Stretch
Anhydride

~1600, ~1480 C=C Stretch Aromatic Ring

~1260 C-O Stretch Aryl Ether

The two distinct, strong carbonyl (C=O) peaks are the hallmark signature of an anhydride

functional group.[8]

Purity Verification via HPLC
While spectroscopic methods confirm the structure, chromatography is required to assess the

purity of the sample. Reverse-phase HPLC with UV detection is the standard method for this

purpose.

Expertise & Experience: The 'Why'
A C18 column is a versatile choice for separating small aromatic molecules. The mobile phase,

typically a mixture of acetonitrile and water, is acidified slightly (e.g., with formic or phosphoric

acid) to ensure sharp peak shapes by protonating any residual acidic silanols on the stationary

phase and suppressing ionization of the analyte.[9] UV detection is ideal as the aromatic

system of the analyte provides strong chromophores.

Protocol: RP-HPLC-UV Analysis
Sample Preparation:

Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g.,

acetonitrile) at a concentration of ~1 mg/mL.
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Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

Column: C18, 4.6 x 150 mm, 5 µm particle size

Mobile Phase A: Water + 0.1% Formic Acid

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return

to initial conditions.

Flow Rate: 1.0 mL/min

Injection Volume: 10 µL

Detection: UV at 254 nm

Data Analysis:

Integrate all peaks in the resulting chromatogram.

Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All

Peaks) * 100.

A pure sample should exhibit a single major peak, with any impurities appearing as minor

peaks. For drug development purposes, a purity level of >98% is often required.

Conclusion and Decision Pathway
The structural integrity and purity of 5-Methoxyisobenzofuran-1,3-dione can be confidently

established by systematically applying the orthogonal analytical techniques outlined in this

guide. The flowchart below provides a logical pathway for confirming the identity and quality of

a given sample.
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Caption: Decision pathway for sample verification based on analytical data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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